N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic carboxamide derivative characterized by a benzodioxole moiety linked via an amide bond to a 2,5-dichlorothiophene ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S/c13-10-4-7(11(14)19-10)12(16)15-6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSYKQHNWZFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzo[d]dioxole-5-amine
The benzo[d]dioxole core is synthesized via cyclization of catechol derivatives under acidic conditions. For example, reacting catechol with dichloromethane in the presence of sulfuric acid yields 1,3-benzodioxole, which is subsequently nitrated and reduced to produce the amine.
Reaction Conditions :
Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride
Thiophene-3-carboxylic acid undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ as a catalyst. This step introduces chlorine atoms at the 2- and 5-positions of the thiophene ring.
Reaction Conditions :
- Chlorination: SO₂Cl₂ (2.2 equiv), AlCl₃ (0.1 equiv), reflux in dichloromethane, 4 hours (yield: 92%).
- Conversion to acid chloride: Thionyl chloride (SOCl₂), reflux, 2 hours (yield: 95%).
Amide Coupling
The final step involves reacting benzo[d]dioxole-5-amine with 2,5-dichlorothiophene-3-carbonyl chloride in the presence of a base to facilitate nucleophilic acyl substitution.
Reaction Conditions :
- Solvent: Dry dichloromethane.
- Base: Triethylamine (2.0 equiv), room temperature, 6 hours (yield: 82%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate amide formation but may lead to side reactions. Non-polar solvents like dichloromethane provide better control over exothermic reactions.
Table 1: Solvent Optimization for Amide Coupling
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 82 | 98 |
| DMF | 25 | 75 | 90 |
| THF | 40 | 68 | 85 |
Catalytic Systems
The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves yields by activating the carboxylic acid derivative. However, this increases production costs and requires stringent purification.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key parameters include:
- Residence Time : 10–15 minutes.
- Temperature Control : 50–60°C for exothermic steps.
- Automated Purification : Chromatography-free methods using pH-selective crystallization.
Characterization and Analytical Validation
Spectroscopic Analysis
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 316.2 g/mol |
| Melting Point | 155–157°C |
| Solubility in Water | <0.1 mg/mL |
| LogP | 3.2 |
Comparative Analysis with Structural Analogues
Analogues with Modified Thiophene Moieties
- N-(Benzo[d]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) : Synthesized via oxalyl chloride activation (62% yield). Exhibits lower thermal stability (mp: 55.2–55.5°C) compared to the target compound.
- (E)-N-(4-(3-(Benzo[d]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i) : Incorporates a propenyl linker, enhancing aqueous solubility.
Table 3: Bioactivity Comparison
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Target Compound | 2.38 | HepG2 |
| K-16 | 0.1 | A. thaliana |
| 23i | 4.52 | MCF-7 |
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including its effects on various cellular processes and pathways. It has shown promise in preliminary studies for its antitumor and antimicrobial properties.
Medicine: The compound is being investigated for its medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of various signaling pathways. This interaction results in the modulation of biological processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues with Benzodioxole-Carboxamide Backbone
a. N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16)
- Structure : Features a benzylthioacetamide group instead of a dichlorothiophene ring.
- Synthesis : Synthesized via a two-step protocol involving oxalyl chloride activation and amide coupling (62% yield) .
- Bioactivity : Tested on A. thaliana roots, showing auxin-like activity at 0.1 µM (comparable to NAA, a reference auxin) .
- Physicochemical Properties : Melting point (55.2–55.5°C), HRMS ([M+Na]⁺ = 338.0825) .
b. (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i)
c. N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
- Structure : Simplified carboxamide with a phenyl group instead of a thiophene.
- Synthesis : Synthesized via TBHP-mediated coupling (75% yield) .
- Physicochemical Properties : Higher yield than K-16, suggesting better synthetic accessibility for phenyl-substituted derivatives .
Thiophene- and Chlorine-Substituted Analogues
a. (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27)
b. 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)
- Structure: Pyrrole-carboxamide hybrid with a dimethylpyridinone group.
- Synthesis : Multi-step protocol involving cyclopropanecarboxylic acid coupling (27% yield) .
- Bioactivity: Not explicitly stated, but the pyrrole ring may confer distinct binding properties compared to thiophene .
Comparative Data Table
Key Research Findings and Insights
Synthetic Accessibility: Chlorine atoms on the thiophene ring may complicate synthesis compared to phenyl or benzylthio derivatives (e.g., K-16 and 3z), which exhibit higher yields (62–75%) .
Bioactivity Correlations: The benzodioxole moiety is a common pharmacophore in auxin mimics (e.g., K-16) and antifungal agents, suggesting the target compound may share similar agrochemical applications . Chlorine substituents likely enhance metabolic stability and binding affinity compared to non-halogenated derivatives like 3z .
Physicochemical Properties :
- Thiophene-based compounds (e.g., target compound, 27) exhibit higher hydrophobicity than sulfonamide (23i) or acrylonitrile (27) derivatives, influencing bioavailability .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety attached to a 2,5-dichlorothiophene ring and a carboxamide group. The presence of electron-withdrawing chlorine atoms in the thiophene ring enhances its reactivity and potential biological interactions. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar functionalities have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study investigated the anticancer activity of related compounds using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that several derivatives exhibited IC50 values lower than those of standard drugs like doxorubicin, suggesting strong antitumor activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 7.46 (HepG2) | HepG2 |
| Compound A | 2.38 | HepG2 |
| Compound B | 1.54 | HCT116 |
| Compound C | 4.52 | MCF-7 |
The mechanisms underlying the anticancer effects of these compounds often involve:
- Inhibition of EGFR : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, leading to reduced proliferation in cancer cells.
- Induction of Apoptosis : Studies using annexin V-FITC assays indicated that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been evaluated for other biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Related compounds have demonstrated potential anti-inflammatory effects in preclinical models.
Research Findings and Data Analysis
A comprehensive analysis of available literature indicates that the biological activities of this compound are primarily attributed to its structural components. The dichlorothiophene moiety enhances its interaction with biological targets due to increased electron density and reactivity.
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
